molecular formula C7H13N B1581596 Heptanenitrile CAS No. 629-08-3

Heptanenitrile

Cat. No. B1581596
CAS RN: 629-08-3
M. Wt: 111.18 g/mol
InChI Key: SDAXRHHPNYTELL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Heptanenitrile has a linear structure with a triple bond between the carbon and the nitrogen atom . The carbon and the nitrogen are sp hybridized, which leaves them both with two p orbitals which overlap to form the two π bonds in the triple bond .


Chemical Reactions Analysis

Nitriles, including this compound, can undergo several types of reactions. They can be hydrolyzed, both under acidic and basic conditions, to form carboxylic acids . They can also be reduced to primary amines using reducing agents like lithium aluminum hydride . Furthermore, nitriles can react with Grignard reagents to form ketones .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 111.187 g/mol . More detailed physical and chemical property data such as boiling point, melting point, and density are available from the Thermodynamics Research Center (TRC) data .

Scientific Research Applications

  • Catalysis and Environmental Applications

    • Heptanenitrile is studied in the context of catalysis for environmental applications. For instance, its role in the selective catalytic reduction of NO with higher hydrocarbons over a silver/alumina catalyst was investigated. This process involves the activation of NO and the use of this compound as a model compound, showing potential in environmental remediation technologies (Eränen et al., 2004).
  • Chemical Analysis and Food Science

    • This compound is utilized in the analysis of triacylglycerols in partially hydrogenated vegetable oils. The use of a binary gradient of heptane/acetonitrile in silver ion HPLC provides insights into food science and the properties of different oils (Macher & Holmqvist, 2001).
    • In the study of milk's volatile fraction, this compound derivatives like 2-heptanone were found significant. These compounds help in differentiating milk subjected to various heat treatments, contributing to quality control in dairy products (Contarini & Povolo, 2002).
  • Energy and Fuel Research

    • This compound is also relevant in energy research. The study of steam reforming of heptane in a fluidized bed membrane reactor for hydrogen production uses this compound. This research contributes to the development of more efficient and cleaner energy production methods (Rakib et al., 2010).
  • Green Chemistry

    • This compound plays a role in green chemistry. Its derivative, limonene, has been evaluated as a substitute for heptane in countercurrent chromatography, offering an environmentally friendly alternative to petroleum-based solvents (Faure et al., 2013).
  • Combustion and Engine Research

    • Research on the ignition delay times of fuel mixtures, including this compound, contributes to the understanding of combustion processes in engines. This is crucial for the development of more efficient and less polluting automotive technologies (Gauthier et al., 2004).
  • Polymer Science

    • The use of this compound in polymer science is evident in its catalytic role in the copolymerization of CO and ethene to form aliphatic polyketone. This research provides insights into new materials with potential applications in various industries (Beckmann et al., 2011).

Safety and Hazards

Heptanenitrile is considered hazardous. It is a flammable liquid and vapor and can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding all sources of ignition .

properties

IUPAC Name

heptanenitrile
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InChI

InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h2-6H2,1H3
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InChI Key

SDAXRHHPNYTELL-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#N
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Molecular Formula

C7H13N
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DSSTOX Substance ID

DTXSID0021599
Record name Heptanenitrile
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Molecular Weight

111.18 g/mol
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Physical Description

Insoluble in water (624 mg/L at 25 deg C); [ChemIDplus] Colorless liquid; [MSDSonline]
Record name Heptanenitrile
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Vapor Pressure

0.72 [mmHg]
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CAS RN

629-08-3
Record name Heptanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Heptanenitrile in Atom Transfer Radical Polymerization (ATRP)?

A1: this compound can act as a solvent in ATRP reactions. Specifically, azo dimethoxyisoquinolin this compound (V-70) functions as a radical initiator in the polymerization of methyl polypropylene using a copper bromide-based catalyst system. [] This process allows for controlled polymerization with linear first-order kinetics, resulting in polymers with specific molecular weights and narrow dispersity. []

Q2: Can this compound be incorporated into larger molecules through chemical synthesis?

A2: Yes, this compound can serve as a building block in organic synthesis. For instance, it's been used in the synthesis of 7-(2-Ethoxycarbonylindol-3-yl) this compound. [] While the specific details of this synthesis are not provided in the abstract, it highlights the use of this compound in constructing more complex molecules with potential biological activity.

Q3: Are there any studies on the safety of this compound for use in fragrances?

A3: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of 2-propyl this compound for its potential use as a fragrance ingredient. [] Although the specific findings are not detailed in the abstract, the assessment suggests an interest in understanding the safety profile of this compound derivatives in consumer products.

Q4: Are there any known applications of this compound derivatives in materials science?

A4: Yes, this compound derivatives play a crucial role in the preparation of polyacrylonitrile spinning solutions. [] Specifically, incorporating a comonomer mixture containing acrylonitrile, itaconic acid, methyl acrylate, and azobisisobutyronitrile this compound in dimethyl sulfoxide results in a solution suitable for producing polyacrylonitrile fibers. [] This process highlights the industrial relevance of this compound derivatives in materials engineering.

Q5: Are there examples of this compound derivatives being used in crystal engineering?

A5: Yes, this compound derivatives like bis(this compound) oxalamide have been investigated for their ability to control the polymerization of diiodobutadiyne. [] This host molecule forms cocrystals with the diiodobutadiyne monomer, facilitating its topochemical polymerization into poly(diiododiacetylene) (PIDA). [] Interestingly, the alkyl chain length of the bis(nitrile) oxalamide host influences the polymerization outcome, demonstrating the importance of molecular design in crystal engineering. []

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